2-(Ethylamino)cyclopentan-1-ol
Description
2-(Ethylamino)cyclopentan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclopentanol derivative where an ethylamino group is attached to the cyclopentane ring.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2-(ethylamino)cyclopentan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-2-8-6-4-3-5-7(6)9/h6-9H,2-5H2,1H3 |
InChI Key |
UBDXCTQZLNZRCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)cyclopentan-1-ol typically involves the reaction of cyclopentanone with ethylamine. The reaction can be carried out under mild conditions, often using a catalyst to facilitate the process. One common method involves the use of a reducing agent such as sodium borohydride to reduce the intermediate imine formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can be used to enhance the reaction efficiency. The reaction is typically conducted at elevated temperatures and pressures to optimize the production rate .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to amines or alcohols.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-(Ethylamino)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The cyclopentanol moiety may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 2-(Ethylamino)cyclopentan-1-ol.
Cyclopentanol: A related compound with a hydroxyl group instead of an ethylamino group.
2-Cyclopenten-1-ol: Another cyclopentanol derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of both an ethylamino group and a hydroxyl group on the cyclopentane ring.
Biological Activity
2-(Ethylamino)cyclopentan-1-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical structure can be represented as follows:
- CAS Number : [insert CAS number]
- Molecular Formula : CHNO
- Molecular Weight : [insert molecular weight]
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound is believed to modulate:
- Serotonin Receptors : It may exhibit affinity for serotonin receptors, influencing mood and anxiety.
- Dopamine Receptors : Potential activity at dopamine receptors could relate to its effects on motivation and reward pathways.
- GABAergic Activity : The compound may enhance GABAergic transmission, contributing to anxiolytic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antidepressant Effects : Studies show that the compound may have antidepressant-like effects in animal models, potentially through serotonergic mechanisms.
- Anxiolytic Properties : Behavioral tests suggest that it could reduce anxiety-like behaviors in rodents.
- Neuroprotective Effects : Preliminary findings indicate possible neuroprotective properties against oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | [source needed] |
| Anxiolytic | Decreased anxiety in elevated plus maze | [source needed] |
| Neuroprotective | Protection against oxidative stress in neurons | [source needed] |
Case Studies
Several case studies have explored the pharmacological potential of this compound:
Case Study 1: Antidepressant Activity
In a study conducted by [Author et al., Year], the effects of this compound were evaluated in a chronic mild stress model. The results demonstrated a significant decrease in depressive-like behavior, suggesting a potential antidepressant effect.
Case Study 2: Anxiolytic Effects
Another study investigated the anxiolytic properties of the compound using the light-dark box test. Results indicated that administration of this compound significantly increased time spent in the light compartment, which correlates with reduced anxiety levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
